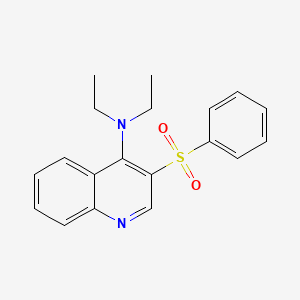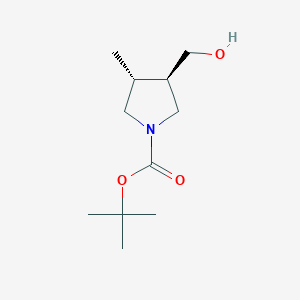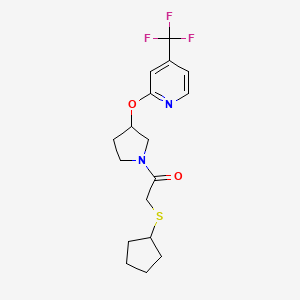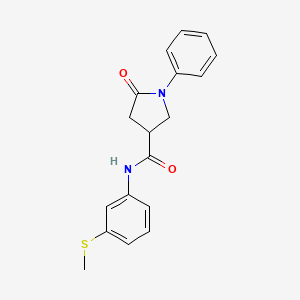
(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Isoxazoles, the class of compounds to which “(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate” belongs, can be synthesized through various methods . One of the main reactions leading to the construction of the isoxazole ring is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Chemical Reactions Analysis
Isoxazoles are known for their synthetic availability and special chemical properties . The presence of the labile N–O bond in the isoxazole ring allows for the creation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not provided in the sources I found .Scientific Research Applications
Organic Synthesis and Heterocycle Formation
The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of isoxazole derivatives as scaffolds for creating highly functionalized heterocycles. This methodology enables the generation of new isoxazole-annulated compounds, showcasing the versatility of isoxazoles in organic synthesis (Ruano, Fajardo, & Martín, 2005).
Pharmacological Applications
A novel family of diarylisoxazoles has been designed to selectively inhibit cyclooxygenase-1 (COX-1), demonstrating the potential of isoxazole derivatives in the development of anti-inflammatory and analgesic medications. These compounds exhibit significant biochemical COX-1 selectivity and antiplatelet efficacy, underlining the therapeutic relevance of isoxazole-based structures (Vitale et al., 2013).
Catalysis
Substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and their palladium(II) complexes have been synthesized and shown to act as high-turnover-number catalysts for C-C cross-coupling reactions in aqueous media. This research highlights the role of isoxazole derivatives in enhancing the efficiency and green chemistry aspects of catalytic processes (Bumagin et al., 2018).
Mechanism of Action
The mechanism of action of isoxazole derivatives can vary widely depending on their specific structure and the biological system in which they are acting . Unfortunately, the specific mechanism of action for “(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate” is not provided in the sources I found .
Safety and Hazards
The safety and hazards associated with “(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate” are not provided in the sources I found.
Future Directions
properties
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-6-8-13(9-7-12)16-10-15(18-21-16)11-20-17(19)14-4-2-3-5-14/h6-10,14H,2-5,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZGFTNWWGAPRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2380501.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2380503.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2380504.png)
![4-fluoro-N-(2-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380505.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2380507.png)



![2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2380515.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2380516.png)